molecular formula C12H15NO3S B510431 ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 65416-88-8

ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B510431
CAS RN: 65416-88-8
M. Wt: 253.32g/mol
InChI Key: RXOGSWSWWJSKGQ-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald reaction . In this reaction, sulfur, an α-methylene carbonyl compound, and an α-cyano ester are combined to create aminothiophene derivatives . This approach offers the advantage over the prior known multistep thiophene-3-carboxylic acid ester synthesis methods of affording various thiophene derivatives in two synthetic steps from simple and available reagents .


Molecular Structure Analysis

The molecular structure of ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate contains total 25 bond(s); 14 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic) and 1 Thiophene(s) .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve the use of desaminated aminothiophenes as precursors for thiophene derivatives with an annelated pyridinone cycle . Through subsequent diazotization and desamination reactions, 2-amino-thiophenes are converted into compounds .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisions to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . Therefore, the future directions in this field could involve the development of new synthesis methods and the exploration of the biological activities of newly synthesized thiophene derivatives.

properties

IUPAC Name

ethyl 2-acetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-3-16-12(15)10-8-5-4-6-9(8)17-11(10)13-7(2)14/h3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOGSWSWWJSKGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

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